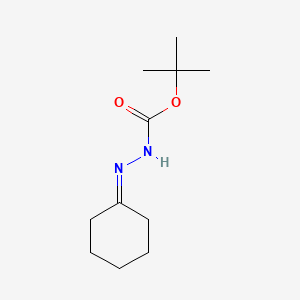

![molecular formula C11H14N2OS B1275869 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 590360-10-4](/img/structure/B1275869.png)

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multicomponent reaction that includes the formation of a carbon-sulfur bond . Additionally, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thi

Applications De Recherche Scientifique

Oxidative Stress Mitigation in Neural Tissues

A derivative of 2-aminothiophene, specifically 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5TIO1), has shown significant antioxidant activity in various brain regions of mice, including the hippocampus, striatum, frontal cortex, and cerebellum. The compound was found to decrease lipid peroxidation and nitrite content while increasing antioxidant enzymatic activities, which implies potential neuroprotective effects against neuronal damages commonly observed in neuropathologies (Fortes et al., 2013).

Potential for Carcinogenicity Evaluation

The thiophene analogues of known carcinogens, benzidine, and 4-aminobiphenyl, were synthesized and evaluated for potential carcinogenicity. These compounds demonstrated activity profiles consistent with their known chemistry in vitro, indicating potential carcinogenicity. However, their overall chemical and biological behavior casts doubt upon whether they would be capable of eliciting tumors in vivo. This insight suggests the importance of further in vivo evaluations for compounds with similar structures to known carcinogens (Ashby et al., 1978).

Synthesis and Applications of Thiophene Derivatives

Thiophene derivatives, where 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be categorized, are widely applied in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. They are also used in organic materials due to their electronic properties and in agrochemicals, flavors, and dyes. The versatility and diverse applications of thiophene derivatives underscore their significance in scientific research and various industries (Xuan, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-10-9(11(14)13-6-4-5-6)7-2-1-3-8(7)15-10/h6H,1-5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEHOGZQWBRXJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)NC3CC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)